2-mercaptoethanol

Overview

Description

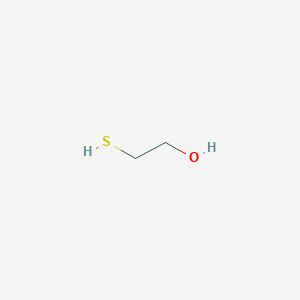

2-Mercaptoethanol (2-ME), chemically known as β-mercaptoethanol (C₂H₆OS), is a colorless, volatile liquid with a pungent odor due to its low vapor pressure . It is a thiol compound widely utilized as a reducing agent in biochemistry and molecular biology to disrupt disulfide bonds in proteins, stabilize enzymes, and inhibit oxidative damage . Key applications include:

- Protein Denaturation: Reduction of disulfide bonds in SDS-PAGE protocols, enabling protein separation .

- RNA Isolation: Inactivation of ribonucleases during RNA extraction .

- Cell Culture: Maintenance of reducing environments for cell lines like INS-1, which depend on 2-ME for proliferation and glutathione homeostasis .

- Industrial Uses: Corrosion inhibition, ore flotation, and synthesis of polymers and pharmaceuticals .

Its reducing capacity stems from the sulfhydryl (-SH) group, which donates electrons to oxidized species. However, 2-ME poses health risks, including respiratory irritation, neurotoxicity, and organ damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mercaptoethanol is synthesized industrially by the reaction of ethylene oxide with hydrogen sulfide. The reaction is catalyzed by thiodiglycol and various zeolites . The overall reaction can be represented as:

C2H4O+H2S→HOCH2CH2SH

Industrial Production Methods

In industrial settings, the production of mercaptoethanol involves the use of large-scale reactors where ethylene oxide and hydrogen sulfide are combined under controlled conditions. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Mercaptoethanol undergoes several types of chemical reactions, including:

Oxidation: Mercaptoethanol can be oxidized to form disulfides.

Reduction: It acts as a reducing agent, particularly in the reduction of disulfide bonds in proteins.

Substitution: Mercaptoethanol can react with aldehydes and ketones to form oxathiolanes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Mercaptoethanol itself is used as a reducing agent.

Substitution: Reactions with aldehydes and ketones typically occur under mild acidic or basic conditions.

Major Products Formed

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Oxathiolanes.

Scientific Research Applications

Biochemical Applications

1.1 Reducing Agent in Protein Chemistry

2-Mercaptoethanol is primarily used as a reducing agent in biochemical applications, particularly in the denaturation of proteins. It cleaves disulfide bonds between cysteine residues, thereby disrupting protein tertiary and quaternary structures. This property is critical for preparing proteins for analysis in techniques such as SDS-PAGE (Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis) .

| Application | Description |

|---|---|

| Protein Denaturation | Breaks disulfide bonds to yield monomeric proteins. |

| SDS-PAGE Preparation | Ensures accurate analysis of protein size and structure. |

1.2 Prevention of Protein Oxidation

In enzymatic reactions, this compound is included to prevent the oxidation of free sulfhydryl groups, thus maintaining protein activity. It is commonly used in enzyme assays as a buffer component .

1.3 RNA Isolation

During RNA extraction, this compound is utilized to denature ribonucleases (RNases) that could degrade RNA samples. By reducing disulfide bonds within RNases, it prevents RNA digestion during isolation procedures .

Immunological Applications

2.1 Modulation of Immune Functions

Research has shown that this compound can alter immune functions across various species beyond murine models, enhancing immune responses in fish, amphibians, reptiles, and mammals . The compound increases the sensitivity of culture environments, facilitating the study of specific immune processes.

| Species | Optimal Concentration | Effect |

|---|---|---|

| Salamander | 20 mM | Enhanced immune response |

| Turtles | 70 mM | Significant immune modulation |

| Dolphins | 7 mM | Improved sensitivity in assays |

Industrial Applications

3.1 Cleaning Agents and Corrosion Inhibitors

In industrial settings, this compound is employed as a cleaning agent and corrosion inhibitor due to its water solubility and volatility. It is particularly useful in the petroleum industry for maintaining equipment integrity .

3.2 Polymer Production

The compound serves as a chain transfer agent in polymer synthesis, allowing control over molecular weight during production processes . Its role as a stabilizer in PVC production further highlights its importance in materials science.

Case Study 1: Protein Analysis Using SDS-PAGE

A study utilized this compound in SDS-PAGE to analyze the protein composition of various cell lysates. The results demonstrated that proteins treated with BME exhibited clear separation on gels, confirming its effectiveness as a reducing agent.

Case Study 2: Enhancing Immune Responses

In an experiment involving fish immune cells, researchers found that treatment with low concentrations of this compound significantly enhanced the proliferation of lymphocytes compared to controls without the compound. This finding underscores its potential utility in aquaculture and veterinary immunology .

Mechanism of Action

Mercaptoethanol exerts its effects primarily through its thiol group (-SH), which can donate electrons to reduce disulfide bonds in proteins. This reduction disrupts the tertiary and quaternary structures of proteins, leading to their denaturation. The compound also scavenges reactive oxygen species, thereby acting as an antioxidant .

Comparison with Similar Compounds

Reducing Agents in Biochemistry

2-Mercaptoethanol vs. Dithiothreitol (DTT)

Key Findings :

- Both agents maintain reducing environments, but DTT’s dual thiol groups provide superior stability in long-term assays .

- In protease activity assays, 5 mM DTT and 5–10 mM 2-ME yield equivalent activity (~32 pmol/min/μg), though 2-ME degrades faster .

This compound vs. Cysteine

- In colorimetric fructose detection, 2-ME substitutes for cysteine hydrochloride with similar color intensity but distinct reaction pathways .

- Cysteine is less volatile but requires acidic conditions, whereas 2-ME operates at neutral pH .

Corrosion and Scale Inhibitors

This compound vs. Combined Inhibitors

Insect Repellents

This compound vs. DEET

| Metric | This compound | DEET |

|---|---|---|

| Repellency (R. prolixus) | 38% at high doses | >90% at equivalent doses |

| Volatility | High (due to low molecular weight) | Low (long-lasting effect) |

Key Findings :

- 2-ME is less effective than DEET against Chagas disease vectors but serves as a model for structurally related repellents .

This compound vs. 1,2-Ethanedithiol

- In carbonyl protection reactions, 2-ME synthesizes oxathiolanes with 85–92% yields under microwave conditions, while 1,2-ethanedithiol forms dithiolanes with similar efficiency .

- 2-ME’s hydroxyl group enables unique hydrogen-bonding interactions, influencing reaction kinetics .

Sensory and Stability Profiles

This compound vs. Dimethyldisulfide (DMDS)

Biological Activity

2-Mercaptoethanol (2-ME), also known as β-mercaptoethanol or βME, is a thiol compound with the formula HOCH₂CH₂SH. It is primarily recognized for its role as a reducing agent in biochemical applications, particularly in protein chemistry and molecular biology. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and safety profile, supported by data tables and case studies.

1. Reduction of Disulfide Bonds

This compound is widely used to reduce disulfide bonds in proteins, which is crucial for analyzing protein structures. By cleaving these bonds, it disrupts the tertiary and quaternary structures of proteins, facilitating their denaturation. The reaction can be summarized as follows:

This property makes 2-ME essential in preparing samples for techniques such as SDS-PAGE, where it helps ensure that proteins exist in their monomeric form rather than aggregated states .

2. Antioxidant Activity

As a biological antioxidant, this compound scavenges free radicals, particularly hydroxyl radicals, thereby protecting cellular components from oxidative damage. This activity is significant in various biological assays where oxidative stress is a concern .

3. Immune Function Modulation

Research indicates that 2-ME can alter immune functions across various species, enhancing specific immune responses in vitro. For instance, studies have shown that low concentrations of 2-ME can improve immune cell sensitivity and functionality in serum-free conditions .

Applications

1. Protein Analysis

Due to its ability to denature proteins by reducing disulfide bonds, 2-ME is commonly used in:

- SDS-PAGE : To ensure proteins are analyzed in their reduced forms.

- Enzyme Assays : To maintain the activity of enzymes by preventing oxidation of thiol groups.

2. RNA Isolation

In RNA extraction protocols, this compound is utilized to irreversibly denature ribonucleases (RNases), preventing them from degrading RNA during isolation processes .

3. Toxicological Studies

Toxicological assessments have demonstrated that this compound exhibits significant toxicity at high concentrations, affecting various tissues and potentially leading to CNS stimulation or depression depending on the dosage .

Safety Profile

The compound is classified as toxic, causing irritation upon inhalation or skin contact and can lead to severe health effects if ingested. The acute toxicity (LD50) values vary significantly based on the route of administration:

| Route | LD50 (mg/kg) |

|---|---|

| Oral | 344.8 |

| Intraperitoneal | 322.0 |

| Dermal (Rabbit) | 168 |

Moreover, exposure to high concentrations can result in necrotic lesions and delayed healing responses in tissues .

Case Studies

Case Study: Mercaptoethanol Poisoning

A notable case involved a fatality due to oral ingestion of this compound, where high concentrations were detected in biological samples post-mortem. The study highlighted the compound's rapid absorption and toxic metabolite formation, emphasizing the need for caution when handling this substance .

Case Study: Immunological Effects

In another study focusing on non-murine species, 2-ME was shown to enhance immune functions across various taxa including fish and mammals. The findings indicated that optimal concentrations were generally in the low micromolar range for most species tested, with specific exceptions noted for certain amphibians and marine mammals .

Q & A

Q. Basic: How does 2-mercaptoethanol (2-ME) influence cell culture viability, and what experimental variables must be controlled when using it in mesenchymal stem cell (MSC) protocols?

Methodological Answer:

2-ME acts as a reducing agent to maintain intracellular glutathione levels, critical for cell survival by mitigating oxidative stress. In MSC cultures, its efficacy is passage-dependent: early-passage MSCs exhibit negligible reliance on 2-ME due to endogenous antioxidant capacity, while late-passage cells require supplementation to counteract accumulated reactive oxygen species (ROS) . Key variables include:

- Concentration : Typically 50–100 µM in DMEM-based media.

- Timing : Omission in early passages reduces interference with experimental treatments (e.g., ROS-sensitive assays).

- Validation : Compare proliferation rates (via MTT assay) and ROS levels (e.g., DCFDA staining) across passages with/without 2-ME .

Q. Basic: What is the role of 2-ME in protein denaturation for SDS-PAGE, and how does its absence affect Western blot results?

Methodological Answer:

2-ME reduces disulfide bonds in proteins, ensuring complete denaturation and linearization for accurate molecular weight estimation. In its absence, incomplete reduction leads to aberrant migration (e.g., dimeric bands). For example, non-reduced lysates of Tetherin in cerebral endothelial cells showed higher molecular weight aggregates, resolved only after 2-ME treatment . Protocol considerations:

- Concentration : 5% (v/v) in Laemmli buffer.

- Heat inactivation : 70°C for 10 minutes to prevent re-oxidation .

- Controls : Always include reduced and non-reduced samples to confirm disulfide bond involvement.

Q. Advanced: How can artificial neural networks (ANNs) and Central Star Composite Experimental Design (CSCED) optimize kinetic studies of 2-ME reactions?

Methodological Answer:

CSCED enables efficient exploration of reaction variables (e.g., pH, temperature, reactant ratios) with minimal experiments. ANN models then predict rate constants from kinetic data. For instance, in 2-ME reactions with Carbonyl cyanide 3-chlorophenylhydrazone, CSCED identified pH 8.5 and 25°C as optimal, while ANN validation reduced prediction error by 12% compared to traditional methods . Steps:

Experimental Design : Use CSCED to vary factors (e.g., [2-ME], buffer ionic strength).

Data Training : Train ANN with kinetic datasets (absorbance/time curves).

Validation : Compare ANN-predicted vs. experimentally derived rate constants via residual analysis .

Q. Advanced: Under what conditions does 2-ME reduce vanadate (V(V)) to vanadyl (V(IV)), and how can NMR spectroscopy resolve intermediate species?

Methodological Answer:

At neutral to alkaline pH (7.5–9.0), 2-ME reduces V(V) to V(IV), forming transient vanadium-thiolate complexes. Key findings:

- NMR Detection : V NMR identifies intermediates (e.g., [VO](OCHCHS)_2$$^{2-} at −362 ppm), while H NMR tracks 2-ME oxidation to disulfide .

- Anaerobic Conditions : Nitrogen purging prevents disulfide re-oxidation, stabilizing intermediates for analysis.

- Kinetics : Second-order rate constants derived from time-resolved V NMR show [2-ME] > 100 mM accelerates reduction by 3-fold .

Q. Advanced: How does 2-ME improve mercury speciation analysis in sediments via HPLC-VGAFS, and what validation criteria ensure accuracy?

Methodological Answer:

2-ME acts as a selective extractant for Hg species (e.g., methylmercury, Hg) in microwave-assisted extraction (MAE). Advantages over traditional methods:

- Efficiency : 15-minute MAE at 60°C with 2-ME achieves >95% recovery.

- Chromatographic Resolution : Direct injection of extracts into HPLC-VGAFS avoids derivatization .

- Validation : Compare with certified reference materials (e.g., ERM-CC580) and spike-recovery tests (85–110% accuracy) .

Q. Advanced: Why does 2-ME exhibit contradictory effects in cell culture studies, and how can researchers mitigate confounding variables?

Methodological Answer:

Contradictions arise from cell-type specificity and ROS scavenging thresholds. For example:

- Immune Cells : 2-ME enhances proliferation by reducing extracellular thiols.

- Neuronal Cells : Toxicity occurs at >100 µM due to sulfhydryl group over-reduction .

Mitigation Strategies : - Dose-Response Curves : Test 0–200 µM 2-ME across cell types.

- ROS Monitoring : Use fluorescent probes (e.g., CellROX) to correlate 2-ME efficacy with oxidative stress levels .

Q. Advanced: How does 2-ME stabilize nanoparticles during synthesis, and what spectroscopic techniques confirm its role as a surfactant?

Methodological Answer:

2-ME controls nanoparticle size by capping metal surfaces via thiol-metal bonds. In Mn-based composites:

- FTIR Analysis : Peaks at 2550 cm (S-H stretch) confirm 2-ME adsorption .

- Size Control : 2-ME concentrations of 10 mM yield 20 nm particles vs. 50 nm without .

Protocol : Adjust 2-ME:metal molar ratios (1:1 to 1:5) and monitor hydrodynamic diameter via dynamic light scattering.

Q. Advanced: How does 2-ME stabilize fluorimetric assays, and what optimization steps are critical for isoindole-based protocols?

Methodological Answer:

2-ME prevents thiol oxidation in fluorogenic reactions (e.g., gabapentin assay with o-phthalaldehyde). Optimization steps:

- Volume Titration : 50–200 µL 2-ME to stabilize isoindole fluorescence (λex/λem = 340/455 nm).

- pH Adjustment : Maintain pH 9.0 to balance fluorescence intensity and 2-ME stability (half-life = 4 hours at pH 8.5) .

- Interference Checks : Test for cross-reactivity with other thiols (e.g., glutathione) via standard addition.

Properties

IUPAC Name |

2-sulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVVWUTYPXICAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6OS, Array | |

| Record name | THIOGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026343 | |

| Record name | 2-Mercaptoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thioglycol appears as a water-white liquid. May be toxic by ingestion, inhalation, or skin absorption., Liquid, Water-white liquid with a disagreeable odor; [Hawley] Colorless liquid with a stench; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; Very unpleasant odour | |

| Record name | THIOGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercaptoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3119 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Hydroxyethanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1903/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

315 to 316 °F at 742 mmHg (decomposes) (NTP, 1992), Decomp at bp 157-158 °C, 742 mm Hg, 157 °C | |

| Record name | THIOGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercaptoethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

165 °F (NFPA, 2010), 74 °C, 165 °F (74 °C) (open cup), 74 °C o.c. | |

| Record name | THIOGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercaptoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3119 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with alcohol, ether, and benzene /Pure liquid/, Miscible in most organic solvents., Miscible in water, Solubility in water: miscible, Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | THIOGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercaptoethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Hydroxyethanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1903/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1143 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1143 at 20 °C/4 °C, Relative density (water = 1): 1.1, 1.114-1.120 (20°) | |

| Record name | THIOGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Hydroxyethanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1903/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

2.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.69 (Air = 1), Relative vapor density (air = 1): 2.7 (calculated) | |

| Record name | THIOGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 68 °F (NTP, 1992), 1.0 [mmHg], 1.756 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 0.13 | |

| Record name | THIOGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercaptoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3119 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Water-white mobile liquid | |

CAS No. |

60-24-2, 155613-89-1 | |

| Record name | THIOGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Mercaptoethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercaptoethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-mercaptoethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cuprate(6-), [.mu.-[[2,2'-[(1-methyl-1,2-ethanediyl)bis[imino(6-fluoro-1,3,5-triazine-4,2-diyl)imino[2-(hydroxy-.kappa.O)-5-sulfo-3,1-phenylene](2,1-diazenediyl-.kappa.N2)(phenylmethylene)-2,1-diazenediyl-.kappa.N1]]bis[4-sulfobenzoato-.kappa.O]](10-)]]di-, sodium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercaptoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14R9K67URN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-148 °F (NTP, 1992), < 25 °C | |

| Record name | THIOGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercaptoethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.